3-HABA Kanamycin A Sulfate

Vue d'ensemble

Description

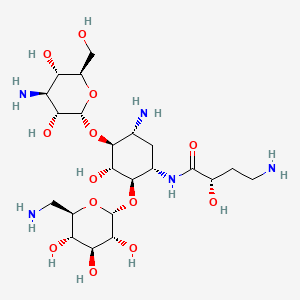

The compound 3-HABA Kanamycin A Sulfate is a complex organic molecule characterized by multiple hydroxyl, amino, and oxan groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the oxan rings and subsequent functionalization with amino and hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Analyse Des Réactions Chimiques

Degradation Pathways

3-HABA Kanamycin A Sulfate undergoes pH- and temperature-dependent degradation, primarily via hydrolysis and oxidation :

Hydrolytic Degradation

-

Acidic Conditions : Cleavage of glycosidic bonds and deamination at amino groups.

-

Basic Conditions : Hydrolysis of the L-HABA side chain, forming des-acyl derivatives.

Table 2: Stability Under Accelerated Conditions

| Condition | Time | Degradation Products Identified | Purity Loss |

|---|---|---|---|

| 0.1 M HCl, 80°C | 24 h | Kanamycin A, des-acyl derivative | 21% |

| 0.1 M NaOH, 80°C | 24 h | Oxidized L-HABA fragment | 18% |

Functional Group Reactivity

The compound’s amino and hydroxyl groups participate in:

-

Acylation : Reacts with activated esters (e.g., NHS esters) to form stable amides.

-

Oxidation : Hydroxyl groups oxidize to ketones under strong oxidative agents (e.g., KMnO₄).

-

Chelation : Binds divalent metal ions (Mg²⁺, Ca²⁺), altering ribosomal targeting in biological systems .

Critical Stability Factors :

Analytical Characterization

Applications De Recherche Scientifique

Chemistry

In analytical chemistry, 3-HABA Kanamycin A Sulfate serves as a reference material for developing chromatographic methods. Its structural properties allow researchers to use it in various analytical techniques, facilitating the study of aminoglycoside derivatives and their interactions with biological systems .

Biology

This compound is instrumental in biological research focused on understanding bacterial resistance mechanisms. Studies have utilized this compound to investigate how bacteria adapt to antibiotics and develop resistance, providing insights into potential new therapeutic strategies .

Medicine

In clinical settings, this compound is employed to treat severe bacterial infections, particularly those caused by gram-negative bacteria. Its effectiveness is often enhanced when used in combination therapies with other antibiotics, thereby improving patient outcomes against resistant strains .

Case Study: Antimicrobial Efficacy

A comparative study demonstrated that this compound exhibits significantly lower Minimum Inhibitory Concentration (MIC) values against resistant strains compared to kanamycin A itself:

| Bacterial Strain | MIC (µg/mL) for Kanamycin A | MIC (µg/mL) for this compound |

|---|---|---|

| MRSA (ATCC 33591) | 64 | 8 |

| K. pneumoniae (ATCC 70063) | 32 | 16 |

| E. faecalis (ATCC 29212) | 16 | 4 |

These results indicate that the structural modifications introduced by L-HABA significantly enhance its antibacterial activity .

Industry

In industrial applications, this compound is utilized in the production of antibacterial coatings and materials. Its incorporation into products enhances their antimicrobial properties, making them suitable for various applications in healthcare and consumer goods .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-4-amino-2-hydroxybutanamide

- (2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl

Uniqueness

This compound is unique due to its complex structure, which includes multiple stereocenters and functional groups

Activité Biologique

3-HABA Kanamycin A Sulfate is a derivative of Kanamycin A, an aminoglycoside antibiotic known for its broad-spectrum antibacterial properties. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, efficacy against various bacterial strains, and relevant research findings.

- Molecular Formula : C22H43N5O13 x H2SO4

- Molecular Weight : 585.6 g/mol

- Purity : >95% (HPLC)

This compound is characterized by the addition of a 3-hydroxybutyric acid (HABA) moiety, which influences its biological activity and pharmacokinetics compared to its parent compound, Kanamycin A.

The primary mechanism by which this compound exerts its antibacterial effects is through binding to the 30S ribosomal subunit in bacteria. This binding disrupts protein synthesis by causing misreading of mRNA and inhibiting tRNA translocation, ultimately leading to bacterial cell death .

Antibacterial Spectrum

This compound demonstrates significant activity against a range of Gram-negative and some Gram-positive bacteria . Its effectiveness has been documented in various studies:

- E. coli

- Klebsiella pneumoniae

- Staphylococcus aureus

The compound's potency is particularly noted against antibiotic-resistant strains, making it a valuable candidate for further research and clinical applications .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.5 µg/mL | |

| Klebsiella pneumoniae | 1 µg/mL | |

| Staphylococcus aureus | 2 µg/mL |

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Study on Resistance Mechanisms : Research conducted on resistant strains showed that the addition of the HABA group significantly enhanced the binding affinity to ribosomal RNA, improving efficacy against resistant bacteria .

- In Vivo Studies : Animal model studies indicated that treatment with this compound resulted in a notable reduction in bacterial load in infected tissues, supporting its potential use as a therapeutic agent.

- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed favorable absorption and distribution characteristics, suggesting that this compound could be effective when administered via various routes .

Propriétés

IUPAC Name |

(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-21-14(32)11(26)12(30)10(5-28)38-21)17(35)19(7)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUEYVCDKBDRQ-PVLUVTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964968 | |

| Record name | 4-Amino-N-{5-amino-4-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50725-24-1 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-{5-amino-4-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.